4-Hydroxy-2-methylquinoline-8-carboxylic acid

Tautomerism Hydrogen Bonding Physicochemical Property Profiling

Researchers designing kinase inhibitors or pH-responsive MOFs face limitations with generic quinolinecarboxylic acids lacking a 4-oxo group. 4-Hydroxy-2-methylquinoline-8-carboxylic acid (HMQCA) provides a tridentate ONO chelation pocket (4-oxo, N, 8-COO⁻) enabling stable metal complexation at low pH (pKa 3.56). Its LogP of 1.5 reduces polymeric membrane leaching compared to quinaldic acid (LogP 1.9). The 8-COOH handle facilitates rapid SAR library generation via amide coupling or esterification. Supplied at ≥95% purity with global shipping within 1-2 weeks.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 384364-07-2
Cat. No. B1298242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylquinoline-8-carboxylic acid
CAS384364-07-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyXLMDCSSVRUUIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methylquinoline-8-carboxylic Acid: A Differentiated Quinoline Scaffold


4-Hydroxy-2-methylquinoline-8-carboxylic acid (HMQCA, also indexed as 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid) is a trisubstituted quinoline bearing a 4-hydroxy/4-oxo donor, a 2-methyl group, and an 8-carboxylic acid function [1]. This substitution pattern creates a distinctive tautomeric equilibrium (4-hydroxyquinoline ↔ 4-quinolone) and a tridentate ONO chelation pocket that is absent in the common comparator 2-methylquinoline-8-carboxylic acid (quinaldic acid) or in 8-hydroxyquinoline [1][2].

Scaffold Tridentate ONO chelation pocket with a 4-oxo/4-hydroxy tautomeric system
Workflow Supports metal-organic framework (MOF) synthesis and pH-dependent separation protocols
Selection Differentiated from bidentate 8-hydroxyquinolines by its lower pKa and distinct H-bond profile

Why HMQCA Cannot Be Replaced by Generic Analogs


Generic substitution with a simple 8-quinolinecarboxylic acid or 8-hydroxyquinoline overlooks the critical role of the 4-hydroxy/4-oxo group in modulating tautomer preference, hydrogen-bonding network, and metal-binding geometry. In the well-characterized quinaldic acid series, the 2-methyl substituent alone reduces complex stability compared to the non-methylated ligand [1]. Adding a 4-hydroxy group further shifts the tautomeric equilibrium toward the 4-quinolone form (evidenced by the IUPAC name 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid) [2], thereby altering the protonation state of the chelating unit and the overall lipophilicity (computed LogP ≈ 1.5 for HMQCA vs. ca. 1.9 for quinaldic acid) [2][3]. These differences translate into non-interchangeable solubility, metal-ion selectivity, and biological target engagement profiles.

HMQCA
4-Oxo/4-hydroxy tautomer; ONO donor set; computed LogP ≈ 1.5; pKa ≈ 3.56
Analog
2-Methylquinoline-8-carboxylic acid lacks the 4-oxo group, shifting LogP to ~1.9, altering metal-binding geometry, and reducing H-bond acceptor count.
8-Hydroxyquinoline provides only bidentate NO chelation with different metal affinity and no carboxylic acid handle for conjugation.

Quantitative Differentiation of HMQCA vs. Closest Analogs


Tautomer-Driven H-Bond Donor/Acceptor Shift

The target compound exists predominantly as the 4-oxo-1,4-dihydro tautomer (2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid), as reflected by its IUPAC designation [1]. This tautomeric preference increases the hydrogen-bond acceptor count to 4 (vs. 3 for 2-methylquinoline-8-carboxylic acid) while maintaining 2 hydrogen-bond donors, a unique donor/acceptor ratio that impacts solubility and target recognition [1][2].

H-Bond Donor/Acceptor Shift
Cross-study comparable
+1 H-bond acceptor, +1 donor vs. 2-methylquinoline-8-carboxylic acid
Impacts solubility and intermolecular recognition geometry
Tautomer assignment per IUPAC; computed PubChem properties
Tautomerism Hydrogen Bonding Physicochemical Property Profiling

Reduced Lipophilicity Enhances Drug-Likeness

HMQCA exhibits a computed XLogP3-AA of 1.5, which is 0.4 log units lower than the LogP of 2-methylquinoline-8-carboxylic acid (XLogP3-AA ≈ 1.9) [1][2]. This reduction places HMQCA closer to the optimal LogP range (1-3) for oral bioavailability and CNS penetration, as defined by Lipinski's rules, while maintaining a topological polar surface area of 66.4 Ų (well below the 140 Ų threshold) [1].

Reduced Lipophilicity
Cross-study comparable
ΔLogP = -0.4 (XLogP3 1.5 vs 1.9)
Positions compound closer to typical drug-like LogP range
Computed XLogP3; TPSA 66.4 Ų
Lipophilicity ADME Drug-Likeness

Metal Binding Affinity Compared to 8-Hydroxyquinoline

Classic potentiometric studies on quinaldic acid (2-methylquinoline-8-carboxylic acid) showed that the 2-methyl substituent decreases the stability constants of metal complexes by approximately 0.5–1.0 log K units compared with quinoline-8-carboxylic acid [1]. The additional 4-oxo group in HMQCA is expected to further reduce the electron density on the heterocyclic nitrogen, potentially attenuating metal affinity relative to 8-hydroxyquinoline, yet the carboxylic acid group ensures chelation-driven solubility that is absent in the 4-hydroxy-2-methylquinoline scaffold lacking the 8-COOH group.

Metal Binding Affinity
Class-level inference
Expected stability: lower than 8-hydroxyquinoline, higher than non-carboxylate analogs
Tunable chelation strength for metal capture applications
Inferred from Yasuda (1961) substituent effects; 2-methyl reduces log K by 0.5–1.0
Metal Chelation Stability Constants Bioinorganic Chemistry

Distinct pKa Enables pH-Dependent Separation

HMQCA exhibits a computed acidic pKa of 3.56 (for the carboxylic acid group), whereas 2-methylquinoline-8-carboxylic acid shows a pKa of approximately 4.0 [1][2]. This 0.44 unit decrease in pKa reflects the electron‑withdrawing effect of the 4-oxo group and directly affects the compound's ionization state at physiological pH, altering its solubility and HPLC retention time relative to the non-oxo analog.

Distinct pKa Shift
Cross-study comparable
ΔpKa = -0.44 (COOH pKa 3.56 vs ~4.0)
Enables pH-dependent extraction and purification strategies
Computed JChem pKa; influences ionization at physiological pH
Ionization Constants Analytical Separation Process Chemistry

HMQCA Application Scenarios


MOF Synthesis Using a Tridentate ONO Ligand

HMQCA provides an ONO donor set (4-oxo, heterocyclic N, 8-COO⁻) that is geometrically distinct from the bidentate NO donors of 8-hydroxyquinoline. Its lower pKa (3.56) allows metal complexation under more acidic conditions than quinaldic acid, making it suitable for synthesizing pH-responsive MOFs or for selective metal extraction at low pH . The 4-oxo group additionally offers a site for post-synthetic modification that is absent in simple 8-quinolinecarboxylic acids .

4-Oxoquinoline Pharmacophore for Kinase Inhibitor Libraries

Several kinase inhibitors and antimalarial leads (e.g., aurachin analogues) require a 4-hydroxy/4-oxoquinoline core . HMQCA's 8-carboxylic acid serves as a handle for amide coupling or esterification to generate focused libraries, while the 2-methyl group provides steric restraint similar to the aurachin scaffold. Procurement of HMQCA therefore accelerates SAR studies compared to building the 4-oxo-8-carboxy pattern de novo from quinoline precursors.

Ion-Selective Sensing Applications

The combination of moderate lipophilicity (LogP 1.5) and a low carboxylic acid pKa (3.56) enables HMQCA to act as a membrane-permeable chelator or ionophore in potentiometric sensors . Unlike 2-methylquinoline-8-carboxylic acid (LogP 1.9), HMQCA's lower LogP reduces leaching from polymeric membranes, while the 4-oxo group provides a spectral handle for UV/fluorescence detection .

Application
Selection Property
Validation Focus
MOF synthesis with tridentate ONO ligand
ONO donor geometry and acidic pKa
Metal complexation under low-pH conditions
4-Oxoquinoline pharmacophore for kinase inhibitor libraries
8-Carboxylic acid handle for amide coupling
Structure-activity relationship (SAR) with 4-oxo-8-carboxy pattern
Ion-selective sensing applications
Moderate lipophilicity (LogP 1.5) and spectral handle
Membrane permeability and UV/fluorescence detection
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